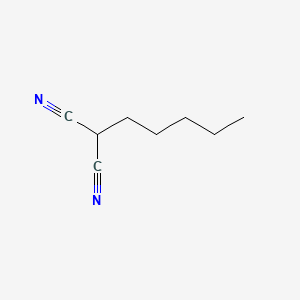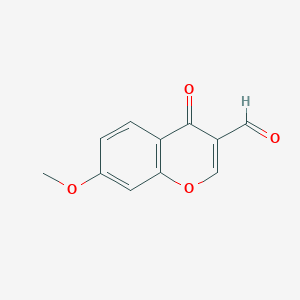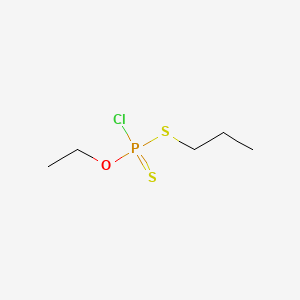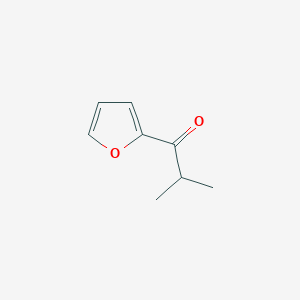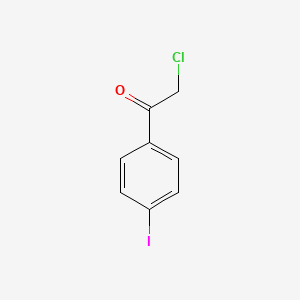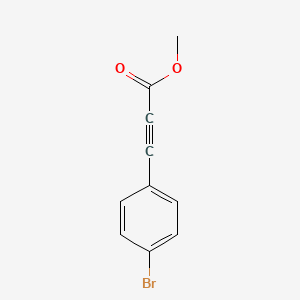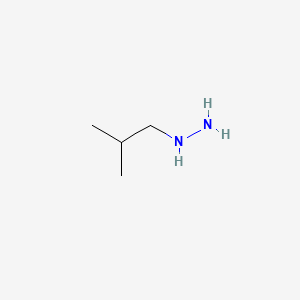
Isobutylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Isobutylhydrazine is a chemical compound with the molecular formula C4H12N2
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs Understanding the biochemical pathways affected by a compound is crucial for predicting its physiological effects
Pharmacokinetics
Pharmacokinetics and pharmacodynamics operate in a partnership that can be used to maximize a drug’s potential for increasing treatment efficacy, reducing side effects, and minimizing drug interactions
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutylhydrazine can be synthesized through several methods. One common approach involves the reaction of isobutylamine with hydrazine hydrate. The reaction typically occurs under reflux conditions with an appropriate solvent such as ethanol or methanol. The general reaction is as follows:
C4H9NH2 + N2H4→C4H12N2 + H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Isobutylhydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: It can be reduced to form simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while substitution reactions can produce various substituted hydrazines.
Scientific Research Applications
Isobutylhydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Isobutylhydrazine can be compared with other hydrazine derivatives, such as:
Methylhydrazine: Similar in structure but with a methyl group instead of an isobutyl group.
Phenylhydrazine: Contains a phenyl group, making it more aromatic and less reactive in certain conditions.
Dimethylhydrazine: Contains two methyl groups, making it more volatile and reactive.
Uniqueness: this compound’s uniqueness lies in its isobutyl group, which imparts specific steric and electronic properties. These properties influence its reactivity and make it suitable for particular applications where other hydrazine derivatives may not be as effective.
Properties
CAS No. |
42504-87-0 |
|---|---|
Molecular Formula |
C4H14N2O |
Molecular Weight |
106.17 g/mol |
IUPAC Name |
2-methylpropylhydrazine;hydrate |
InChI |
InChI=1S/C4H12N2.H2O/c1-4(2)3-6-5;/h4,6H,3,5H2,1-2H3;1H2 |
InChI Key |
SJBWJOHNKQXLKR-UHFFFAOYSA-N |
SMILES |
CC(C)CNN |
Canonical SMILES |
CC(C)CNN.O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


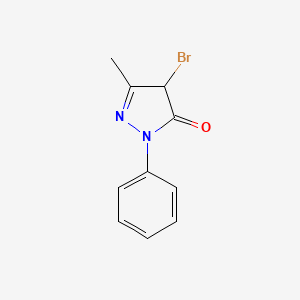
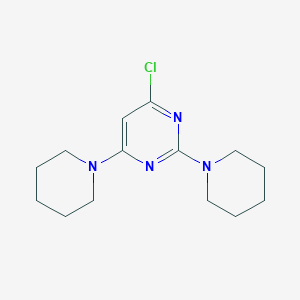
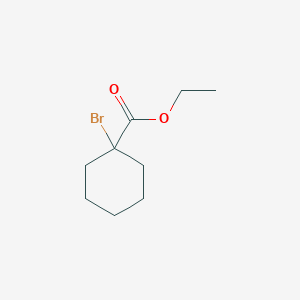
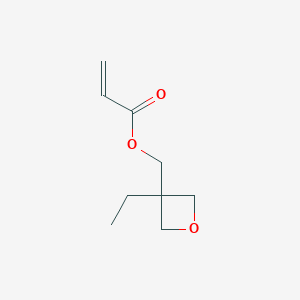
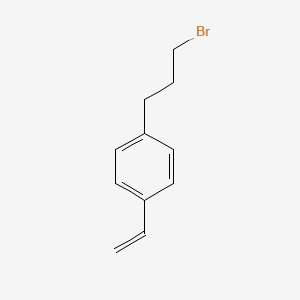
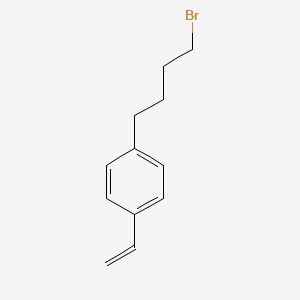
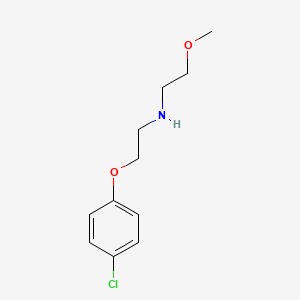
![2-[4-(4-chlorobenzoyl)phenoxy]acetic Acid](/img/structure/B3052505.png)
